Diethyl undecylmalonate

Description

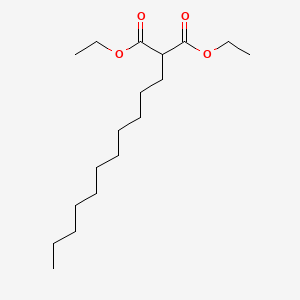

Diethyl undecylmalonate is a malonic acid derivative where the central methylene group is substituted with an undecyl (C₁₁H₂₃) chain, and the carboxylic acid groups are esterified with ethyl groups. Malonate esters are pivotal in organic synthesis, particularly in the malonic ester synthesis, enabling the formation of substituted acetic acids. The undecyl chain likely enhances lipophilicity, making it useful in surfactants or polymer applications, though specific data require extrapolation from related compounds.

Properties

CAS No. |

41240-52-2 |

|---|---|

Molecular Formula |

C18H34O4 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

diethyl 2-undecylpropanedioate |

InChI |

InChI=1S/C18H34O4/c1-4-7-8-9-10-11-12-13-14-15-16(17(19)21-5-2)18(20)22-6-3/h16H,4-15H2,1-3H3 |

InChI Key |

JTGMUXOVRXRFRN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(C(=O)OCC)C(=O)OCC |

Canonical SMILES |

CCCCCCCCCCCC(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis and Ester Cleavage

Diethyl undecylmalonate undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces undecylmalonic acid and ethanol .

-

Basic Hydrolysis : Forms the sodium salt of undecylmalonic acid, which decarboxylates upon heating .

| Condition | Product | Yield (%) |

|---|---|---|

| H~2~SO~4~ (70°C) | Undecylmalonic acid | 85–90 |

| NaOH (aqueous) | Sodium undecylmalonate | 75–80 |

Thermal Cyclocondensation

At elevated temperatures (>250°C), this compound participates in cyclocondensation reactions with dinucleophiles (e.g., amines or phenols) to form heterocyclic compounds .

Yield : ~30% under optimized conditions.

Reaction Thermodynamics

Thermochemical data for diethyl malonate derivatives (NIST) :

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) |

|---|---|---|

| C~7~H~11~O~4~^-^ + H^+^ → C~7~H~12~O~4~ | 1442 ± 5.0 | 1432 ± 8.4 |

Side Reactions and Limitations

-

Dialkylation : Competing reaction during alkylation steps reduces yields .

-

Thermal Decomposition : Prolonged heating above 300°C leads to ketene formation and side products .

Industrial and Biomedical Relevance

-

Drug Synthesis : Intermediate for barbiturates and anticonvulsants .

-

Mitochondrial Research : Used to study ROS modulation and metabolic pathways .

For further details, consult primary sources on malonic ester chemistry and mitochondrial delivery systems .

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

The following table compares key properties of diethyl undecylmalonate (estimated) with structurally similar malonate esters:

Key Observations :

- Molecular Weight and Boiling Points : Longer substituents (e.g., undecyl vs. benzyl) increase molecular weight and boiling points due to greater van der Waals interactions .

- Solubility : Polar substituents (e.g., methyl in dimethyl malonate) enhance water solubility, while hydrophobic groups (e.g., undecyl) reduce polarity, favoring solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.